1-benzyl-4-(4-methoxyphenyl)piperazine
Description
1-Benzyl-4-(4-methoxyphenyl)piperazine is a piperazine derivative featuring a benzyl group at the N1 position and a 4-methoxyphenyl group at the N4 position. This dual substitution distinguishes it from simpler benzyl- or phenyl-substituted piperazines. Piperazine derivatives are known for diverse pharmacological activities, including psychostimulation, receptor modulation (e.g., 5-HT, sigma receptors), and cytotoxic effects .
Properties
IUPAC Name |
1-benzyl-4-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-18-9-7-17(8-10-18)20-13-11-19(12-14-20)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPYPAHTALOUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(4-methoxyphenyl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions such as the presence of bases like DBU and the use of protective groups.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like condensation reactions, cyclization, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Benzyl-4-(4-methoxyphenyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction leads to the modulation of neurotransmitter release and reuptake, resulting in its stimulant effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural Analogues and Receptor Affinities
The pharmacological profile of piperazine derivatives is highly dependent on substituent type and position. Key comparisons include:
Table 1: Structural and Pharmacological Comparison of Piperazine Derivatives
Key Findings from Comparative Studies
- Receptor Specificity: Substituent position critically impacts receptor binding. For example, 4-(2'-methoxyphenyl)piperazine derivatives (e.g., p-MPPI) antagonize 5-HT1A receptors with nanomolar potency, while para-substituted analogues like MeOPP exhibit psychostimulant effects via broader 5-HT modulation .
- Psychoactive Effects: BZP and MeOPP are recreational drugs with amphetamine-like effects but lower potency.
- Cytotoxic Applications : Piperazines with bulky aromatic substituents, such as 1-(4-chlorobenzhydryl)piperazine derivatives, demonstrate anticancer activity (e.g., IC50 < 10 µM in liver cancer cells) . The target compound’s benzyl and 4-methoxyphenyl groups could similarly enhance cytotoxicity but require validation.
- Supramolecular Behavior: Unlike simpler piperazines, this compound forms exclusion complexes with cucurbit[8]uril, driven by interactions between its methoxyphenyl group and the host’s electronegative portals . This property is absent in non-aromatic or minimally substituted analogues.
Physicochemical and Metabolic Considerations
- Metabolic Stability : Methoxy groups are susceptible to demethylation, but the para position may slow oxidative metabolism compared to ortho/meta substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
